Buprofezin-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

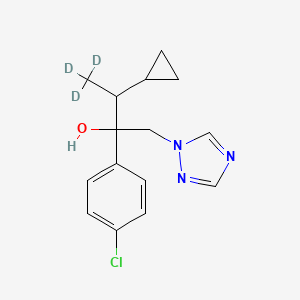

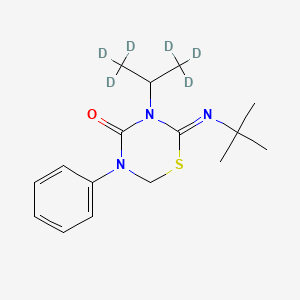

Buprofézine-d6 est un analogue marqué au deutérium de la buprofézine, un insecticide à large spectre et inhibiteur de la synthèse de la chitine. Il est principalement utilisé dans la recherche scientifique comme traceur pour la quantification pendant le processus de développement des médicaments. La buprofézine elle-même est connue pour son efficacité contre les ravageurs à stade de développement, en particulier ceux de l'ordre des hémiptères .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la buprofézine-d6 implique l'incorporation du deutérium dans la molécule de buprofézine. Ce processus comprend généralement des étapes photochimiques, de chloration et de synthèse, suivies de distillation et de cristallisation. L'étape photochimique utilise des solvants tels que le dioxane ou le chloroforme, tandis que l'étape de chloration implique le chlorure de N-chlorométhyl-N-phénylformyle. L'étape de synthèse utilise des amines organiques pour la condensation .

Méthodes de production industrielle

La production industrielle de la buprofézine-d6 suit des étapes similaires, mais à plus grande échelle. L'utilisation d'amines organiques au lieu du bicarbonate d'ammonium comme alcalin dans la réaction de synthèse contribue à réduire le rejet d'azote ammoniacal dans les eaux usées, ce qui rend le processus plus respectueux de l'environnement .

Analyse Des Réactions Chimiques

Types de réactions

La buprofézine-d6 subit diverses réactions chimiques, notamment :

Oxydation : Favorise la production d'espèces réactives de l'oxygène en inhibant la cytochrome c oxydase.

Réduction : Non rapporté couramment pour la buprofézine-d6.

Substitution : Implique le remplacement des atomes d'hydrogène par du deutérium pour former la buprofézine-d6.

Réactifs et conditions courants

Oxydation : Implique généralement des espèces réactives de l'oxygène et des inhibiteurs de la cytochrome c oxydase.

Substitution : Utilise des sources de deutérium en présence de catalyseurs pour remplacer les atomes d'hydrogène.

Principaux produits formés

Oxydation : Les espèces réactives de l'oxygène (ROS) sont les principaux produits formés.

Substitution : La buprofézine-d6 est le principal produit formé à partir de la réaction de substitution.

Applications de la recherche scientifique

La buprofézine-d6 est largement utilisée dans la recherche scientifique pour diverses applications :

Biologie : Études sur l'inhibition de la synthèse de la chitine chez les ravageurs.

Médecine : Recherche sur la toxicité hépatique potentielle et les effets métaboliques de la buprofézine.

Industrie : Utilisé dans le développement d'insecticides plus efficaces et plus respectueux de l'environnement.

Mécanisme d'action

La buprofézine-d6 exerce ses effets en inhibant la synthèse de la chitine chez les ravageurs. Cette inhibition se produit pendant le processus de mue, empêchant les insectes affectés de muer leur cuticule et conduisant à leur mort . Le composé favorise la conversion du métabolisme énergétique du cycle aérobie de l'acide tricarboxylique et de la phosphorylation oxydative vers la glycolyse anaérobie . De plus, il favorise la production d'espèces réactives de l'oxygène en inhibant la cytochrome c oxydase .

Applications De Recherche Scientifique

Buprofezin-d6 is widely used in scientific research for various applications:

Chemistry: Used as a tracer in isotope dilution mass spectrometry (IDMS) for quantitative analysis of pesticides.

Biology: Studies on the inhibition of chitin synthesis in pests.

Medicine: Research on the potential hepatic toxicity and metabolic effects of Buprofezin.

Industry: Used in the development of more effective and environmentally friendly insecticides.

Mécanisme D'action

Buprofezin-d6 exerts its effects by inhibiting chitin synthesis in pests. This inhibition occurs during the moulting process, preventing the affected insects from shedding their cuticle and leading to their death . The compound promotes the conversion of energy metabolism from the aerobic tricarboxylic acid cycle and oxidative phosphorylation to anaerobic glycolysis . Additionally, it promotes the production of reactive oxygen species by inhibiting cytochrome c oxidase .

Comparaison Avec Des Composés Similaires

Composés similaires

Buprofézine : L'analogue non deutéré de la buprofézine-d6, également un inhibiteur de la synthèse de la chitine.

Cyromazine : Un perturbateur de la mue des insectes qui cible également la synthèse de la chitine.

Benzoylphénylurées : Une autre classe d'inhibiteurs de la synthèse de la chitine avec une structure chimique différente.

Unicité

La buprofézine-d6 est unique en raison de son marquage au deutérium, ce qui la rend particulièrement utile comme traceur dans la recherche scientifique. Ce marquage permet une quantification et une analyse plus précises dans diverses études, en particulier celles impliquant des profils métaboliques et pharmacocinétiques .

Propriétés

Formule moléculaire |

C16H23N3OS |

|---|---|

Poids moléculaire |

311.5 g/mol |

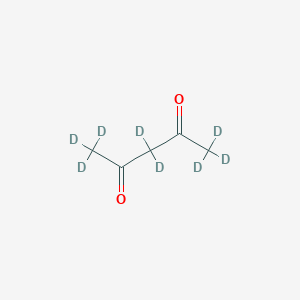

Nom IUPAC |

2-tert-butylimino-3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-phenyl-1,3,5-thiadiazinan-4-one |

InChI |

InChI=1S/C16H23N3OS/c1-12(2)19-14(17-16(3,4)5)21-11-18(15(19)20)13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3/i1D3,2D3 |

Clé InChI |

PRLVTUNWOQKEAI-WFGJKAKNSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=CC=C2 |

SMILES canonique |

CC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12053916.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053924.png)

![2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-](/img/structure/B12053938.png)

![3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12053949.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12053963.png)